![molecular formula C5H9ClN2O2S B1491401 3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile CAS No. 1064037-92-8](/img/structure/B1491401.png)
3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile
Overview
Description
“3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile”, also known as CSEAPN, is a chemical compound with the molecular formula C5H9ClN2O2S . It has a molecular weight of 196.66 g/mol . The IUPAC name for this compound is 2-cyanoethyl (ethyl)sulfamoyl chloride .
Molecular Structure Analysis
The InChI code for “3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile” is 1S/C5H9ClN2O2S/c1-2-8(5-3-4-7)11(6,9)10/h2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Theoretical Studies and Computational Chemistry
- A theoretical study by Fernández, Vázquez, and Ríos (1992) explores intramolecular hydrogen bonds and anomeric effects in various nitriles, including 3-chloro-, 3-hydroxy-, 3-mercapto-, and 3-amino-propanenitrile. The study focuses on their stabilities and geometrical trends, providing valuable insights for computational chemistry applications (Fernández, Vázquez, & Ríos, 1992).
Synthesis of Novel Compounds
- Benmehdi et al. (2008) discuss the synthesis of novel 4-aminopiperidines, where 3,3'-iminobis(propanenitrile) serves as a key component. These compounds show potential as PAF-receptor antagonists, demonstrating the compound's role in the development of new pharmacological agents (Benmehdi et al., 2008).
Antibacterial Activities
- Al-Adiwish et al. (2012) report the synthesis of 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, derived from 2-[Bis(methylthio)methylene]propanedinitrile, which exhibits antibacterial properties. This highlights the potential of the compound in the development of new antibacterial agents (Al-Adiwish et al., 2012).
Applications in Heterocyclic Chemistry
- Dobrydnev et al. (2018) describe the synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, utilizing aminonitriles including those derived from 3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile. This demonstrates its utility in creating diverse heterocyclic structures (Dobrydnev et al., 2018).
Enzymatic Reactions and Biocatalysis
- Chhiba et al. (2012) studied the hydrolysis of β-aminonitriles, including 3-amino-3-phenylpropanenitrile and its derivatives, by Rhodococcus rhodochrous. Their work showcases the enzymatic potential in transforming such compounds into useful amides (Chhiba et al., 2012).
Kinetic Studies in Polymer Chemistry
- Hou et al. (2006) investigated the copolymerization kinetics of acrylonitrile with amino ethyl-2-methyl propenoate. This research provides insights into the reactivity and degradation kinetics of polymers incorporating similar nitrile compounds (Hou et al., 2006).
properties
IUPAC Name |
N-(2-cyanoethyl)-N-ethylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2S/c1-2-8(5-3-4-7)11(6,9)10/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRDVDRLPZIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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